N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
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Overview
Description
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the visible-light-mediated [3+2] cycloaddition reaction, which is a key step in forming the naphthofuran core . This reaction requires specific conditions such as the presence of visible light and appropriate catalysts to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its derivatives might exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthofuran derivatives and related heterocyclic compounds. Examples are:
Uniqueness
What sets N-TERT-BUTYL-2-METHYL-4,9-DIOXO-4H,9H-NAPHTHO[2,3-B]FURAN-3-CARBOXAMIDE apart is its unique structural features, such as the tert-butyl and carboxamide groups, which can influence its reactivity and interactions with biological targets. These features can make it more selective or potent in certain applications compared to its analogs.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17NO4/c1-9-12(17(22)19-18(2,3)4)13-14(20)10-7-5-6-8-11(10)15(21)16(13)23-9/h5-8H,1-4H3,(H,19,22) |
InChI Key |
CDNKHKJXXTYHDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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